2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Description
Properties
CAS No. |
1024567-80-3 |
|---|---|
Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.37 |
IUPAC Name |
2-benzyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3OS/c21-16-14(10-11-6-2-1-3-7-11)18-15-12-8-4-5-9-13(12)19-17(22)20(15)16/h1-9,14,18H,10H2 |
InChI Key |
ZCUMWWGVOPGRIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core.
Formation of the Imidazole Ring: The quinazoline core is then reacted with appropriate reagents such as glyoxal or its derivatives to form the imidazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include benzyl halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Research indicates that derivatives of the imidazoquinazoline structure exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.
Anticancer Activity
One of the most promising applications of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one lies in its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures can act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDAC) . These dual inhibitors can enhance therapeutic efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, specific derivatives have shown potent antiproliferative activity against K562 and Hut78 cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives can inhibit the growth of various bacterial strains and fungi. A study highlighted that certain imidazoquinazolines demonstrated superior antifungal activity compared to standard treatments . This suggests that this compound could be developed into effective antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various synthetic derivatives. Some studies indicate that these derivatives can modulate inflammatory responses, potentially serving as therapeutic agents for inflammatory diseases .
Analgesic Activity
In addition to its anti-inflammatory properties, some derivatives have been evaluated for analgesic effects. Compounds derived from this compound have shown varying degrees of pain relief in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzyl group or thioxo moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzyl | Alters binding affinity to targets |
| Variations in thioxo | Impacts stability and solubility |
| Altering imidazole | Changes interaction with biological targets |
Case Studies
Several case studies have documented the synthesis and evaluation of this compound derivatives:
- Anticancer Efficacy : A series of synthesized compounds were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations .
- Antimicrobial Screening : Derivatives were screened against clinical isolates of bacteria and fungi. One particular derivative exhibited activity comparable to established antibiotics .
- Inflammatory Models : In vivo studies demonstrated that specific derivatives reduced inflammation markers significantly in animal models of arthritis .
Mechanism of Action
The mechanism of action of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one and analogous compounds:
Structural and Functional Insights:
Substituent Effects: The benzyl group in the target compound likely enhances lipophilicity compared to the ethyl substituent in its analog, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity: While direct data on the target compound’s activity is unavailable, structurally related imidazo[4,5-c]pyrazol-5-one derivatives exhibit potent antifungal activity (e.g., MIC values of 4–16 µg/mL against Candida albicans) .
Synthetic Accessibility: The synthesis of imidazo[1,2-c]quinazolinones typically involves cyclocondensation reactions, as described in patents for related fused-heterocycle compounds . The benzyl substituent may require tailored protection-deprotection strategies during synthesis.
Research Findings and Gaps
- Antifungal Potential: The thioxo group and fused heterocyclic system align with bioactive scaffolds in antifungal agents . However, the target compound’s specific activity remains unvalidated.
- Pharmacokinetic Properties : The benzyl group’s impact on metabolic stability (e.g., susceptibility to CYP450 oxidation) warrants further study.
- Synthetic Challenges : Scalable synthesis of the benzyl-substituted derivative may face hurdles in regioselectivity and yield optimization compared to simpler analogs .
Biological Activity
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features a complex structure that includes a quinazoline core fused with an imidazole ring, which is further substituted with a benzyl group and a thioxo moiety. The unique structural characteristics of this compound suggest various mechanisms of action that may be exploited for therapeutic purposes.
Target Enzymes
The primary biological targets of this compound are:
- Phosphatidylinositol 3-kinase (PI3K)
- Histone Deacetylase (HDAC)
Mode of Action
This compound acts as a dual inhibitor , effectively interacting with both PI3K and HDAC. The inhibition of these enzymes is crucial as they play significant roles in cancer cell proliferation and survival. Specifically, the compound affects the PI3K/AKT signaling pathway, which is vital for cellular growth and survival.
Anticancer Properties
Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:
- K562 (chronic myeloid leukemia)
- Hut78 (T-cell lymphoma)
In vitro studies have demonstrated that this compound can induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics within biological systems. Its dual inhibitory action allows it to penetrate cellular membranes effectively and reach its targets .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antiproliferative Effects : In cellular assays, compounds similar to this compound showed significant inhibition of cell growth in K562 and Hut78 cells .
- Mechanistic Insights : The compound's ability to inhibit both PI3K and HDAC suggests a synergistic effect that enhances its anticancer properties. This dual inhibition may lead to more effective treatment strategies for cancers resistant to single-agent therapies .
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline core have been studied to optimize the biological activity of related compounds. Modifications can significantly impact potency and selectivity against cancer cell lines .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of various derivatives of imidazo[1,2-c]quinazolines, including this compound. The results indicated that specific structural modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 2-benzyl derivative | MCF-7 | 85% |
| 2-benzyl derivative | A549 | 78% |
| Control (Cisplatin) | MCF-7 | 60% |
Study 2: Mechanistic Studies
In another investigation focusing on the mechanism of action, it was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within treated cancer cells. This increase was associated with apoptosis induction and suggests that ROS-mediated pathways contribute to its anticancer effects .
Q & A
Q. What are the common synthetic routes for 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminobenzonitrile derivatives with thiourea or carbon disulfide under basic conditions to form the thioxo group. Alkylation with benzyl halides introduces the benzyl moiety at the N2 position . Key intermediates (e.g., methylsulfanyl derivatives) are optimized via alcoholysis or nucleophilic substitution. For example, sodium methoxide-mediated alcoholysis of methylsulfanyl intermediates improves yield and purity . Solvent selection (e.g., ethanol, DMF) and temperature control (60–80°C) are critical for minimizing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2, aromatic protons at δ 7.2–7.5 ppm) and the thioxo moiety (δ 160–170 ppm in 13C NMR) .
- LC-MS : Validates molecular weight (e.g., m/z 363.1 for [M+H]+) and detects impurities .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihydroimidazo vs. imidazo tautomers) by providing bond-length data . Contradictions between NMR and mass data often arise from solvent adducts or tautomerism; cross-validation with elemental analysis (C, H, N) is recommended .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound, particularly when introducing substituents on the quinazoline ring?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves yields by 15–20% for electron-withdrawing substituents .
- Catalytic systems : Pd/C or CuI catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups) while minimizing side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during thiocarbonyl formation, but may require inert atmospheres to prevent oxidation .
Q. What strategies are effective in resolving contradictory biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use IC50/EC50 values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .
- Target validation : Combine enzyme inhibition assays (e.g., PDE inhibition ) with molecular docking to confirm binding modes. For example, conflicting reports on antifungal activity may arise from differences in fungal strains; standardized CLSI/M38-A2 protocols are advised .
- Metabolic stability testing : Address discrepancies in in vivo vs. in vitro efficacy by assessing hepatic microsomal stability (e.g., CYP450 isoforms) .
Q. How can computational methods enhance the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Drug-likeness screening : Apply Lipinski’s Rule of Five via software (e.g., Osiris Property Explorer) to predict logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Molecular dynamics simulations : Model solvation effects on thioxo group reactivity, which impacts bioavailability .
- ADMET prediction : Tools like SwissADME assess intestinal permeability and blood-brain barrier penetration, critical for CNS-targeted analogs .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure specificity for this compound’s mechanism of action?
- Methodological Answer :
- Negative controls : Use structurally related but inactive analogs (e.g., oxo instead of thioxo derivatives) to rule off-target effects .
- Positive controls : Include known inhibitors (e.g., rolipram for PDE4) in enzyme assays to validate experimental conditions .
- Vehicle controls : Test DMSO or ethanol at concentrations used in compound solubilization to exclude solvent interference .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC; thioxo groups are prone to hydrolysis at high pH .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light (300–800 nm) for 48 hours .
Data Interpretation Challenges
Q. How can researchers differentiate between tautomeric forms of this compound in solution?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
